molecular formula C4H3BrN2O2S B13672871 Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13672871
M. Wt: 223.05 g/mol
InChI Key: UCSCNZJWVORHNK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at the 5-position and a methyl ester group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure enables diverse reactivity, such as participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it valuable for constructing complex molecules .

Properties

IUPAC Name

methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCNZJWVORHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate and related thiadiazole derivatives have diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Scientific Research Applications

  • Medicinal Chemistry Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate serves as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
  • Materials Science This compound is used in the development of organic semiconductors and other advanced materials because of its electronic properties.
  • Biological Studies Researchers utilize this compound to study the interactions of thiadiazole derivatives with biological targets, such as enzymes and receptors.
  • Industrial Applications It is an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Biological Activity
Thiadiazoles are known for their diverse biological activities, especially in medicinal chemistry and pharmacology. Research has evaluated the anticancer potential of these compounds against multiple cancer cell lines to assess their efficacy.

Mechanism of Action
The mechanisms of action for methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are still under investigation.

  • Targets of Action The primary targets of methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are currently unknown.
  • Biochemical Pathways Thiadiazole derivatives have demonstrated anti-inflammatory, anti-tuberculosis, and cytotoxic activities.
  • Pharmacokinetics The pharmacokinetic properties of this compound include high gastrointestinal absorption and non-permeability to the blood-brain barrier.
  • Potential Effects This compound may have anti-inflammatory, anti-tuberculosis, and cytotoxic effects, based on the reported activities of related thiadiazole compounds.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 5-Bromo-1,3,4-Thiadiazole-2-Carboxylate

  • Molecular Formula : C₅H₅BrN₂O₂S vs. C₄H₃BrN₂O₂S (methyl analog).
  • Synthesis: Both compounds are synthesized via Sandmeyer bromination. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate reacts with tert-butyl nitrite and CuBr₂ in acetonitrile at 20–60°C, yielding the brominated product in 71% yield . The methyl analog likely follows a similar pathway but uses a methyl ester precursor.
  • Applications : Ethyl derivatives are used in large-scale syntheses (gram to kilogram) for pharmaceuticals, leveraging their stability and reactivity in coupling reactions . Methyl esters may offer improved solubility in polar solvents due to the shorter alkyl chain.

Ethyl 5-Chloro-1,3,4-Thiadiazole-2-Carboxylate

  • Substituent Effect : Replacing bromine with chlorine reduces molecular weight (237.07 vs. 192.62 g/mol) and alters electronic properties. Chlorine’s lower electronegativity decreases the compound’s reactivity in nucleophilic aromatic substitutions compared to bromine .
  • Synthetic Utility : Chloro derivatives are less expensive but require harsher conditions for cross-coupling reactions.

2-Bromo-5-Methyl-1,3,4-Thiadiazole

  • Structural Difference : The bromine is at the 2-position, and a methyl group replaces the ester at the 5-position. This drastically changes reactivity; the ester group in the methyl/ethyl derivatives facilitates further functionalization (e.g., hydrolysis to carboxylic acids), while the methyl group in this compound limits such transformations .
  • Applications : Primarily used as a building block for heterocyclic expansions, such as imidazo[2,1-b][1,3,4]thiadiazoles .

5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine

  • Functional Group Variation: An amine group at the 2-position and a 4-methylphenyl group at the 5-position introduce hydrogen-bonding capabilities and aromatic interactions. This derivative exhibits notable biological activities, including insecticidal and fungicidal effects, which are less documented for ester-substituted analogs .

Data Table: Key Properties and Reactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Applications
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate C₄H₃BrN₂O₂S 223.02 5-Br, 2-COOCH₃ Sandmeyer bromination Pharmaceutical intermediates
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate C₅H₅BrN₂O₂S 237.07 5-Br, 2-COOCH₂CH₃ Sandmeyer bromination Large-scale coupling reactions
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate C₅H₅ClN₂O₂S 192.62 5-Cl, 2-COOCH₂CH₃ Diazotization-chlorination Cost-effective intermediates
2-Bromo-5-methyl-1,3,4-thiadiazole C₃H₃BrN₂S 179.03 2-Br, 5-CH₃ Cyclocondensation Precursor for fused heterocycles
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 191.25 5-(4-MePh), 2-NH₂ Multi-step synthesis Bioactive agents

Research Findings and Reactivity Insights

  • Electronic Effects : Bromine’s strong electron-withdrawing nature activates the thiadiazole ring for electrophilic substitutions, whereas ester groups direct reactivity to specific positions (e.g., 5-bromo derivatives undergo Suzuki couplings at the bromine site) .
  • Regiochemical Challenges : Distinguishing positional isomers (e.g., 5-bromo vs. 2-bromo) requires advanced NMR techniques, such as HMBC, to resolve coupling patterns, as seen in benzodioxane analogs .
  • Biological Relevance : While ester derivatives are primarily synthetic intermediates, amine- or aryl-substituted thiadiazoles exhibit direct bioactivity, highlighting the impact of functional groups on application .

Biological Activity

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with brominating agents and carboxylic acids. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a valuable intermediate in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

  • IC50 Values : In studies involving LoVo and MCF-7 cancer cell lines, this compound exhibited IC50 values indicative of potent anti-proliferative activity. Specifically, one derivative showed an IC50 of 2.44 µM against LoVo cells after 48 hours of treatment .

The compound's mechanism of action appears to involve cell cycle arrest and apoptosis induction. It has been shown to induce G0/G1 phase accumulation while reducing S-phase populations in treated cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Research indicates that it may interact with bacterial enzymes or receptors, leading to inhibition of microbial growth. The compound's halogenated structure plays a critical role in enhancing its antimicrobial efficacy against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Cell Cycle Modulation : The compound causes cell cycle arrest at various phases, particularly G2/M phase arrest in cancer cells .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Anticancer Activity :
    • A study demonstrated that a derivative of this compound significantly reduced cell viability in both LoVo and MCF-7 cells with minimal toxicity to normal cells .
    • The study also indicated that the compound could inhibit CDK9 kinase activity and STAT3 transcriptional activity through molecular docking studies.
  • Antimicrobial Evaluation :
    • Another investigation reported the compound's efficacy against various microbial strains, showing promise as a potential antimicrobial agent against drug-resistant pathogens .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound2.44Anticancer
5-Amino-1,3,4-thiadiazole-2-thiolVariesAntimicrobial
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateVariesAnticancer

This table summarizes the activity levels of this compound compared to other thiadiazole derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, and what yields can be expected?

The compound is synthesized via Sandmeyer bromination starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Key steps include diazotization with tert-butyl nitrite followed by bromination using CuBr₂ in acetonitrile at 20–60°C for ~1 hour, yielding 71% after purification by column chromatography (20–25% EtOAc/Hexanes) . This method is scalable to kilogram quantities under mild conditions, maintaining high reproducibility .

Q. How does the bromine substituent influence the reactivity and biological activity of this compound compared to other halogenated thiadiazoles?

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution (e.g., Suzuki coupling) and participation in cross-coupling reactions. Compared to chloro or iodo analogs, bromine balances steric accessibility and electronic effects, making it a versatile intermediate for functionalization. Antimicrobial studies show brominated derivatives exhibit higher potency than chlorinated analogs due to increased lipophilicity .

Q. What purification and characterization methods are recommended for this compound?

Purification typically involves column chromatography (SiO₂, EtOAc/Hexanes) or trituration with 5% EtOAc/Hexanes to obtain an off-white solid . Characterization requires ¹H/¹³C NMR for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis to assess purity. Residual solvents (e.g., acetonitrile) should be quantified via GC-MS .

Q. What safety precautions are necessary when handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release toxic HBr. Refer to the MSDS for detailed hazard management, including spill containment and disposal protocols .

Advanced Research Questions

Q. How can researchers address yield variability during scale-up of the Sandmeyer bromination reaction?

Yield consistency at scale depends on precise control of reaction temperature (20–60°C), stoichiometric excess of CuBr₂ (2 equiv.), and efficient removal of byproducts (e.g., N₂ gas). Process optimization studies suggest continuous flow systems improve mixing and heat transfer, reducing side reactions and maintaining >70% yield at kilogram scale .

Q. What strategies enable regioselective functionalization of the thiadiazole ring for targeted drug discovery?

The 5-bromo position is primed for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For C-2 modifications, lithiation at −78°C followed by electrophilic quenching allows access to sulfonamide or carbonyl derivatives. Computational modeling (DFT) aids in predicting reactivity patterns and optimizing reaction conditions .

Q. How do structural modifications at the 5-position impact anticancer activity in vitro?

Substitution with electron-withdrawing groups (e.g., cyano, nitro) at the 5-position enhances cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ = 2–10 μM). Bromine’s moderate electronegativity facilitates DNA intercalation or kinase inhibition, as shown in comparative studies with ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-thiadiazole-2-carboxylate derivatives .

Q. What analytical approaches resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). Meta-analysis of IC₅₀ values, paired with HPLC purity checks (>95%), can isolate structure-activity relationships. For example, impurities in early synthetic batches may have skewed antimicrobial results, later corrected via improved purification .

Q. Can this compound serve as a precursor for photoaffinity labeling probes in proteomics?

Yes. The bromine atom can be replaced with a diazirine or alkyne handle via Cu(I)-catalyzed click chemistry, enabling target protein labeling. Preliminary studies with methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate demonstrate successful incorporation into kinase inhibitors for pull-down assays .

Methodological Considerations Table

Parameter Optimal Conditions Key References
Reaction Temperature20–60°C (Sandmeyer bromination)
CatalystCuBr₂ (2 equiv.)
Purification Solvent20–25% EtOAc/Hexanes
Characterization¹H/¹³C NMR, MS, Elemental Analysis
Biological AssayMTT assay (48h incubation, HeLa cells)

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